molecular formula C15H15N5O4 B315770 2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-9(6H)-yl)-N-(3-hydroxyphenyl)acetamide

2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-9(6H)-yl)-N-(3-hydroxyphenyl)acetamide

Cat. No.: B315770
M. Wt: 329.31 g/mol
InChI Key: MIJCQTNBHCVVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-9(6H)-yl)-N-(3-hydroxyphenyl)acetamide” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-9(6H)-yl)-N-(3-hydroxyphenyl)acetamide” typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached via a nucleophilic substitution reaction, often using a phenol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups in the purine ring.

    Substitution: Nucleophilic substitution reactions can modify the acetamide or hydroxyphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Phenol derivatives, amines.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the purine ring.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Material Science: Used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Signal Transduction: May play a role in cellular signaling pathways.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases such as cancer and viral infections.

    Drug Development: A lead compound for the development of new pharmaceuticals.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Biotechnology: Applications in the development of biotechnological tools and processes.

Mechanism of Action

The mechanism of action of “2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-9(6H)-yl)-N-(3-hydroxyphenyl)acetamide” involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate.

    Allopurinol: Used in the treatment of gout.

Uniqueness

    Structural Features: The presence of both a hydroxyphenyl and an acetamide group makes it unique.

    Biological Activity: Its specific interactions with molecular targets differentiate it from other purine derivatives.

Properties

Molecular Formula

C15H15N5O4

Molecular Weight

329.31 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-9-yl)-N-(3-hydroxyphenyl)acetamide

InChI

InChI=1S/C15H15N5O4/c1-18-13-12(14(23)19(2)15(18)24)16-8-20(13)7-11(22)17-9-4-3-5-10(21)6-9/h3-6,8,21H,7H2,1-2H3,(H,17,22)

InChI Key

MIJCQTNBHCVVKJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2CC(=O)NC3=CC(=CC=C3)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2CC(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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